molecular formula C19H17ClN2O2S B6126816 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline

6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline

Cat. No. B6126816
M. Wt: 372.9 g/mol
InChI Key: HVZZMABNTSEJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as TAK-632, is a novel small molecule inhibitor of mitogen-activated protein kinase (MAPK) signaling pathways. MAPK pathways play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways has been implicated in various human diseases, including cancer. TAK-632 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline is a selective inhibitor of MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. It binds to the ATP-binding pocket of MAPK kinases, preventing their activity and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have potent antitumor activity in preclinical models of cancer. It inhibits the growth of cancer cells in vitro and in vivo. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline also inhibits the activity of MAPK pathways in cancer cells, leading to cell cycle arrest and apoptosis. In addition, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to use in vitro and in vivo experiments. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has shown potent antitumor activity in preclinical models of cancer, making it a promising candidate for further development as an anticancer agent. However, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has some limitations, including its low solubility in water and its potential toxicity in humans.

Future Directions

There are several future directions for 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline research. First, further preclinical studies are needed to determine the optimal dose and schedule of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline for anticancer therapy. Second, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline in humans. Third, combination therapy with 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline and other anticancer agents should be explored to enhance its antitumor activity. Fourth, the potential use of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline in other diseases, such as inflammatory disorders, should be investigated. Finally, the development of more potent and selective MAPK inhibitors should be pursued to improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline is a novel small molecule inhibitor of MAPK pathways with potent antitumor activity in preclinical models of cancer. It inhibits the activity of MAPK kinases, leading to cell cycle arrest and apoptosis. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments, including its small size and potent antitumor activity. However, further research is needed to determine its optimal dose and schedule for anticancer therapy and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline involves several steps, starting from commercially available starting materials. The first step involves the preparation of 6-chloro-4-(4-morpholinylcarbonyl)quinoline. This intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid to obtain 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including melanoma, pancreatic cancer, colorectal cancer, and lung cancer. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline inhibits the activity of MAPK pathways, which are frequently dysregulated in cancer cells. Inhibition of these pathways leads to cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition.

properties

IUPAC Name

[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-2-5-18(25-12)17-11-15(19(23)22-6-8-24-9-7-22)14-10-13(20)3-4-16(14)21-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZZMABNTSEJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.